1-Phenethylpyrrolidine-2-thione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-(2-phenylethyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C12H15NS/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
AXNMHQREHWWYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=S)N(C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenethylpyrrolidine 2 Thione and Analogues
Established Synthetic Routes to Pyrrolidinethione Scaffolds
The pyrrolidine-2-thione (B1333366) core is a significant structural motif found in various biologically active compounds. Its synthesis is typically achieved through several established routes. One common method involves the cyclization of functionalized open-chain precursors. For instance, γ-aminonitriles can undergo cyclization to form the pyrrolidine (B122466) ring, which can then be converted to the corresponding thiolactam.
Another prevalent strategy is the direct conversion of a lactam (a cyclic amide) to a thiolactam (a cyclic thioamide). This is the most common and direct approach for preparing pyrrolidinethiones. This transformation is accomplished using various thionating agents that facilitate the replacement of the carbonyl oxygen atom with a sulfur atom. The reactivity of the lactam carbonyl is a crucial factor, with N-substituted lactams readily undergoing this conversion. The stability of the five-membered ring makes the pyrrolidinone system a robust starting point for such transformations.
Direct Synthesis Protocols for 1-Phenethylpyrrolidine-2-thione
The most direct route to this compound involves the thionation of its corresponding lactam, 1-phenethylpyrrolidin-2-one.
The conversion of 1-phenethylpyrrolidin-2-one to this compound is a classic example of a thionation reaction. This process involves treating the lactam with a specialized sulfur-transfer reagent. The most widely used and effective reagent for this purpose is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-dithione, commonly known as Lawesson's reagent (LR). santiago-lab.comorganic-chemistry.org
The reaction mechanism, while complex, is generally understood to proceed through a reactive dithiophosphine ylide intermediate that forms from the dissociation of the Lawesson's reagent dimer. santiago-lab.comnih.gov This intermediate reacts with the carbonyl group of the lactam to form a four-membered thiaoxaphosphetane ring. nih.govacs.org This intermediate is unstable and undergoes a cycloreversion, similar to a Wittig reaction, to yield the desired thiocarbonyl compound (the thiolactam) and a stable phosphorus-oxygen byproduct. santiago-lab.comnih.gov The high thermodynamic stability of the P=O bond formed in the byproduct is a major driving force for the reaction. nih.gov
Computational studies and experimental evidence show that amides and lactams are among the most reactive carbonyl compounds towards Lawesson's reagent, reacting more readily than esters or ketones. nih.govacs.org The reaction is typically carried out by heating the lactam with Lawesson's reagent in an anhydrous, non-polar solvent like toluene (B28343) or xylene. santiago-lab.com Studies on the thionation of the closely related N-methyl-2-pyrrolidinone have demonstrated that the reaction proceeds efficiently at room temperature with newer, highly reactive cationic sulfur transfer reagents, highlighting the feasibility of this transformation under mild conditions. bohrium.com
A variety of other thionating agents have been developed, including phosphorus pentasulfide (P₄S₁₀), often used in combination with an additive like hexamethyldisiloxane (B120664) (HMDSO) to improve performance and simplify workup. mdpi.comacs.orgaudreyli.com This combination can sometimes provide yields comparable or superior to those obtained with Lawesson's reagent. acs.org
Table 1: Comparison of Common Thionating Agents for Lactam Conversion
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lawesson's Reagent (LR) | Toluene or Xylene, 80-110°C santiago-lab.com | High efficiency for amides/lactams, reliable organic-chemistry.orgmdpi.com | Byproduct removal can require chromatography acs.orgbeilstein-journals.org |
| Phosphorus Pentasulfide (P₄S₁₀) | High temperatures, often requires excess reagent organic-chemistry.org | Low cost | Can lead to side reactions, harsh conditions nih.gov |
| P₄S₁₀ / HMDSO | Xylene, reflux audreyli.com | High yields, simplified hydrolytic workup acs.orgaudreyli.com | Requires optimization of reagent ratios audreyli.com |
| P₂S₅ / SiO₂ | Toluene, reflux researchgate.net | Reduced reaction times, simple purification researchgate.net | Solid-supported reagent preparation needed |
While direct thionation is the most straightforward method, this compound can also be synthesized through multi-step sequences. These routes build the molecule from simpler, more readily available starting materials and can be advantageous if the precursor lactam, 1-phenethylpyrrolidin-2-one, is not commercially available or is difficult to prepare.
A plausible multi-step synthesis could begin with the construction of the core pyrrolidine ring. For example, a Paal-Knorr type synthesis could be employed, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. uc.pt In this case, reacting succinaldehyde (B1195056) with 2-phenylethylamine would directly form N-phenethylpyrrole. Subsequent selective reduction of the pyrrole (B145914) ring would yield N-phenethylpyrrolidine. The introduction of the carbonyl group to form the lactam could be achieved through oxidation at the alpha-position to the nitrogen, followed by thionation as the final step.
Alternatively, a route could start from γ-aminobutyric acid (GABA). The synthesis would proceed via the following key steps:
N-Alkylation: The nitrogen atom of GABA is alkylated with a phenethyl halide (e.g., 2-phenylethyl bromide) under basic conditions to form N-(2-phenylethyl)-γ-aminobutyric acid.
Lactamization: The resulting amino acid is then induced to undergo intramolecular cyclization to form the five-membered lactam ring, 1-phenethylpyrrolidin-2-one. This is often achieved by heating or by using dehydrating agents.
Thionation: The final step is the thionation of the synthesized lactam, 1-phenethylpyrrolidin-2-one, using a reagent like Lawesson's reagent, as described in the direct synthesis protocol. nih.gov
Optimization of Reaction Parameters and Yields for this compound Synthesis
Optimizing the synthesis of this compound, particularly via the direct thionation route, is crucial for maximizing yield and minimizing impurities. Several reaction parameters can be adjusted.
Reagent Stoichiometry: The molar ratio of the thionating agent to the lactam is a critical factor. For Lawesson's reagent, which theoretically provides two sulfur atoms, 0.5 equivalents are stoichiometrically required. However, studies often use a slight excess (e.g., 0.6 to 1.0 equivalents) to drive the reaction to completion, as seen in the synthesis of related thiolactams. arkat-usa.orgrsc.org For the P₄S₁₀/HMDSO system, ratios of 0.25-0.33 moles of P₄S₁₀ per mole of carbonyl have been found to be most satisfactory. audreyli.com
Temperature: Thionation reactions are typically conducted at elevated temperatures, often in refluxing toluene (approx. 110°C) or xylene (approx. 140°C). santiago-lab.com The optimal temperature depends on the specific reactivity of the substrate and the thionating agent. Insufficient temperature can lead to incomplete reactions, while excessively high temperatures may cause decomposition of the reagent or product. arkat-usa.org
Solvent: The choice of solvent is important. Anhydrous, high-boiling, non-polar aprotic solvents like toluene and xylene are most common as they effectively dissolve Lawesson's reagent and the substrate without interfering with the reaction. santiago-lab.com
Reaction Time: The reaction time must be optimized to ensure complete conversion without promoting side reactions or product degradation. Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC). researchgate.net Mechanochemical methods, using liquid-assisted grinding, have been shown to dramatically reduce reaction times from hours to minutes for thioamide synthesis. rsc.org
Table 2: Illustrative Optimization of a Lactam Thionation Reaction
| Entry | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | LR (0.5) | Toluene | 80 | 4 | Incomplete Reaction |
| 2 | LR (0.7) | Toluene | 110 (reflux) | 3 | High |
| 3 | LR (0.7) | Xylene | 140 (reflux) | 1.5 | High, minor impurities |
| 4 | P₄S₁₀/HMDSO (0.3/1.5) | Xylene | 140 (reflux) | 5 | High |
| 5 | LR (0.6) | THF (mechanochemical) | RT | 1 | Excellent rsc.org |
This table is illustrative, based on general findings for lactam thionations, not specific experimental data for this compound.
Comparative Analysis of Synthetic Efficiency and Selectivity for Various Routes
When comparing synthetic routes to this compound, the direct thionation of 1-phenethylpyrrolidin-2-one is generally superior in efficiency to multi-step approaches, provided the starting lactam is available.
Atom Economy: Direct thionation has a moderate atom economy due to the large, phosphorus-containing byproduct from the thionating agent. However, multi-step syntheses often have even poorer atom economy, generating multiple byproducts across several steps (e.g., salts from alkylation, water from cyclization).
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process.
Alternative Solvents: Traditional thionations use solvents like toluene or xylene, which are derived from petroleum and have associated health and environmental risks. Recent research has focused on greener alternatives. Deep Eutectic Solvents (DESs), such as a mixture of choline (B1196258) chloride and urea, have been successfully used as both the solvent and catalyst for thioamide synthesis, offering biodegradability and low toxicity. researchgate.netrsc.orgrsc.org
Alternative Reagents and Catalysis: Lawesson's reagent and P₄S₁₀ are effective but not ideal from a green chemistry perspective due to their poor atom economy and the generation of phosphorus waste. The Willgerodt-Kindler reaction, a multicomponent reaction (MCR) using elemental sulfur, an amine, and a carbonyl compound, represents a greener alternative for thioamide synthesis. chemistryforsustainability.orgmpg.de This approach has high atom economy and uses an abundant, non-toxic sulfur source. Photocatalytic methods using visible light and a catalyst like potassium poly(heptazine imide) have also been developed to mediate thioamide formation from amines and elemental sulfur under mild conditions. mpg.de
Energy Efficiency: Many thionation protocols require prolonged heating at high temperatures. The development of microwave-assisted synthesis or mechanochemical methods can dramatically reduce reaction times and energy consumption. nih.govrsc.org For example, microwave irradiation has been shown to accelerate reactions with Lawesson's reagent, while mechanochemistry can enable reactions to proceed efficiently at room temperature. organic-chemistry.orgrsc.org
Waste Reduction: The ideal green synthesis minimizes waste. Chromatography-free workup procedures, such as those developed for P₄S₁₀/HMDSO or the ethylene (B1197577) glycol quench for Lawesson's reagent, are highly desirable as they reduce solvent usage and the generation of solid waste (e.g., used silica (B1680970) gel). acs.orgbeilstein-journals.org
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally benign.
Mechanistic Investigations of Reactions Involving 1 Phenethylpyrrolidine 2 Thione
Nucleophilic and Electrophilic Reactivity at the Thiocarbonyl Center
The thiocarbonyl group (C=S) is the most reactive site in 1-phenethylpyrrolidine-2-thione. Its reactivity is governed by the significant difference in electronegativity between carbon and sulfur, leading to a polarized double bond. This polarization, however, is less pronounced than in the analogous carbonyl group (C=O), making the thiocarbonyl carbon a softer electrophile. caltech.edu
Nucleophilic Attack: Hard nucleophiles tend to react at the thiocarbonyl carbon. ntu.ac.uk For instance, organolithium reagents like n-butyllithium and phenyllithium (B1222949) attack the electrophilic carbon, leading to subsequent C-N or C-O bond cleavage. ntu.ac.uk The lower dissociation energy of the C=S bond (115 kcal/mol) compared to the C=O bond (162 kcal/mol) facilitates these reactions. caltech.edu
Electrophilic Attack: The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, rendering it nucleophilic. It can be attacked by electrophiles. For example, electrophilic carbenes react with the sulfur atom to form thiocarbonyl ylides as intermediates. uzh.chnih.gov These ylides can then undergo various transformations, including 1,3-electrocyclization to form thiiranes. uzh.ch
Transformations Occurring on the Pyrrolidine (B122466) Ring System
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, can also undergo specific transformations.
Ring Contraction: A notable reaction is the photo-promoted ring contraction of pyridines with silylborane to yield pyrrolidine derivatives. nih.gov This process proceeds through intermediates such as 2-silyl-1,2-dihydropyridine and vinylazomethine ylide. nih.gov While this specific reaction has been demonstrated on pyridine, similar principles of skeletal editing could potentially be applied to transform the pyrrolidine ring of this compound.
Ring Cleavage: Ring cleavage reactions, often initiated by reagents like cyanogen (B1215507) bromide, can open the pyrrolidine ring. nih.gov In related systems, cyanogen bromide has been used to cleave C-N bonds, leading to a variety of functionalized products. nih.gov
Oxidation and Reduction Pathways of this compound
The sulfur atom in the thiocarbonyl group and the pyrrolidine ring can be targeted by oxidation and reduction reactions.
Oxidation: The thiocarbonyl group can be oxidized. For instance, oxidation of related thiazol-2-thiones at the phosphorus center has been reported. d-nb.info In other heterocyclic systems, oxidative rearrangement of an indole (B1671886) nucleus has been used to create spirooxindoles. nih.gov Peroxides, such as hydrogen peroxide, can act as oxidants in redox-sensitive signaling pathways involving thiol-containing compounds. nih.gov
Reduction: The reduction of lactams, the oxygen analogs of thiolactams, to the corresponding amines is a well-established transformation. ntu.edu.sg For example, the reduction of tertiary carboxamides with a sodium hydride-sodium iodide system, followed by treatment with trimethylsilylchloride and a Grignard reagent, yields α-branched amines. ntu.edu.sg Similar reductive strategies could potentially be applied to the thiolactam functionality in this compound to produce 1-phenethylpyrrolidine.
Pericyclic and Cycloaddition Reactions Exhibited by this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduyoutube.com Cycloadditions are a major class of pericyclic reactions involving the combination of two π-electron systems to form a cyclic adduct. wikipedia.org
The thiocarbonyl group of this compound can participate in cycloaddition reactions. For example, thioketones can react with ketenes in a [2+2]-cycloaddition to form β-thiolactones. uzh.ch Additionally, 1,3-dipolar cycloadditions are a common reaction pathway for thiocarbonyl compounds. caltech.eduvu.nl These reactions provide a powerful tool for the synthesis of various heterocyclic systems. vu.nl
Catalytic Conversions and Their Underlying Mechanisms Involving this compound
Catalysis can play a significant role in the transformations of this compound.
Metal-catalyzed reactions are common. For instance, rhodium catalysts have been used in reactions of thioketones with diazo compounds. uzh.ch Iron-catalyzed [2+2] cycloadditions of olefins have also been reported. wikipedia.org While the direct catalytic conversion of this compound is not extensively documented, the principles of catalysis in related systems are applicable.
Acid catalysis is also relevant. For example, the reaction of thiourea (B124793) with 1-phenylpropane-1,2-dione is acid-catalyzed and proceeds through several intermediates. rsc.org
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanisms of these reactions requires detailed kinetic and spectroscopic analysis.
Kinetic Studies: Kinetic studies can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. koreascience.kr For example, Brønsted-type plots, which correlate the reaction rate with the pKa of a series of catalysts, can distinguish between concerted and stepwise mechanisms. koreascience.krfrontiersin.org
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 1 Phenethylpyrrolidine 2 Thione
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 1-Phenethylpyrrolidine-2-thione in solution. chemrxiv.org By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule. bhu.ac.innptel.ac.in
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Analysis
One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the structure of this compound.
¹H NMR: The proton NMR spectrum reveals distinct signals for the protons in the phenethyl and pyrrolidinethione moieties. The aromatic protons of the phenyl group typically appear as a complex multiplet in the downfield region. The ethyl linker protons and the protons on the pyrrolidine (B122466) ring resonate at characteristic chemical shifts, with their multiplicity (singlet, doublet, triplet, etc.) providing information about neighboring protons through spin-spin coupling.
¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. bhu.ac.in The thiocarbonyl carbon (C=S) is a particularly diagnostic signal, expected to resonate at a significantly downfield chemical shift, typically in the range of 195–205 ppm, as observed in related thione compounds. vulcanchem.comresearchgate.net The carbons of the phenyl group, the ethyl linker, and the pyrrolidine ring also exhibit characteristic chemical shifts that aid in their assignment. bhu.ac.in The chemical shifts are sensitive to the electronic environment, providing clues about the nature of the chemical bonds. d-nb.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.20 - 7.40 | 126.0 - 129.0 |
| Aromatic C (quaternary) | - | ~138.0 |
| CH₂ (ethyl) | 2.80 - 3.00 | ~35.0 |
| N-CH₂ (ethyl) | 3.50 - 3.70 | ~50.0 |
| CH₂ (pyrrolidine, α to N) | 3.30 - 3.50 | ~48.0 |
| CH₂ (pyrrolidine, β to N) | 2.00 - 2.20 | ~25.0 |
| CH₂ (pyrrolidine, γ to N) | 2.60 - 2.80 | ~30.0 |
| C=S | - | ~200.0 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the atoms in this compound. chemrxiv.orgarxiv.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons. Cross-peaks in the COSY spectrum reveal the ¹H-¹H spin systems within the phenethyl and pyrrolidine moieties, allowing for the tracing of proton-proton connectivities through the carbon skeleton.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached heteronuclei, in this case, ¹³C. nih.gov Each cross-peak in the HMQC/HSQC spectrum links a specific proton to its corresponding carbon atom, providing a direct map of C-H bonds. arxiv.org
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range connectivities, typically over two to three bonds. It reveals correlations between protons and carbons that are not directly bonded. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule, such as connecting the phenethyl group to the nitrogen of the pyrrolidinethione ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization of the C=S Bond
Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups within a molecule by probing their characteristic vibrational frequencies. up.ac.zanih.govsu.se
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=S stretching vibration. vulcanchem.com This band is typically found in the region of 1250-1020 cm⁻¹. The exact position can be influenced by the surrounding molecular structure. Other characteristic bands would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, and C-N stretching vibrations.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.govhoriba.com The C=S bond, being a polarizable group, often gives rise to a strong signal in the Raman spectrum. nih.gov This can be particularly useful for confirming the presence of the thione functionality. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=S | Stretch | 1020 - 1250 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=C (aromatic) | Stretch | 1400 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of this compound. msu.edunih.govnih.gov
Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula with a high degree of confidence. msu.eduuni-saarland.de This is essential for confirming the identity of the compound.
Fragmentation Pattern Analysis: In addition to the molecular ion, mass spectrometry also produces a series of fragment ions, which result from the breakdown of the molecule in the mass spectrometer. uni-saarland.denih.gov The fragmentation pattern is a unique fingerprint of the molecule and provides valuable structural information. osti.govnih.govwvu.edu For this compound, characteristic fragmentation pathways would likely involve cleavage of the bond between the ethyl group and the pyrrolidine ring, as well as fragmentation of the phenethyl group itself, such as the formation of a tropylium (B1234903) ion (m/z 91). Analysis of these fragments helps to piece together the structure of the original molecule. wvu.edu
X-ray Crystallography for Solid-State Structural Determination of this compound and its Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. libretexts.orgnih.gov
If a suitable single crystal of this compound or one of its crystalline derivatives can be obtained, X-ray diffraction analysis can provide precise information on:
Bond lengths and angles: The exact distances between atoms and the angles between bonds can be determined with high precision. nih.gov
Conformation: The spatial arrangement of the atoms, including the conformation of the pyrrolidine ring and the orientation of the phenethyl group relative to the ring, can be visualized.
Intermolecular interactions: The way in which the molecules pack together in the crystal lattice, including any hydrogen bonding or other intermolecular forces, can be determined. mdpi.com
This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Separation of Related Compounds
The assessment of purity and the separation of this compound from any starting materials, by-products, or degradation products is critical in its synthesis and characterization. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques widely employed for these purposes. moravek.com These methods offer high resolution and sensitivity, allowing for the detection and quantification of the target compound and any associated impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds. moravek.com For a molecule like this compound, which contains both a polar thio-lactam group and a non-polar phenethyl group, reversed-phase HPLC (RP-HPLC) is a particularly suitable method.
In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For this compound, a C8 or C18 alkyl-bonded silica (B1680970) column is typically effective. tandfonline.com The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. tandfonline.comscielo.br The inclusion of a buffer, for instance, a phosphate (B84403) buffer at a near-neutral pH, can help to ensure consistent retention times and peak shapes by controlling the ionization state of the analyte and any impurities. tandfonline.com
The detection of this compound is readily achieved using a UV detector, as the aromatic ring and the thione group are strong chromophores. A stability-indicating assay for a structurally related compound, 1-(2-thienylethyl)-4-imidazoline-2-thione, utilized UV detection at its λmax of 239 nm. tandfonline.com A similar approach would be applicable to this compound, with the optimal wavelength determined by UV-Vis spectroscopic analysis.
The power of HPLC lies in its ability to separate compounds with very similar structures. By optimizing the mobile phase composition (e.g., through gradient elution, where the proportion of the organic modifier is varied over time), it is possible to resolve this compound from potential impurities, such as unreacted starting materials (e.g., 2-phenylethylamine and a suitable thio-lactonizing agent) or by-products formed during the synthesis. The retention time of the main peak corresponding to this compound can be used for its identification, while the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.
A hypothetical HPLC method for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. ifremer.fr It is particularly well-suited for the analysis of volatile and thermally stable compounds. While the thione group might present some challenges regarding thermal stability, GC-MS can still be a valuable tool for purity assessment and the identification of volatile impurities in a this compound sample.
In GC, the sample is vaporized and swept by a carrier gas (usually an inert gas like helium or nitrogen) through a capillary column. The column is coated with a stationary phase, and separation occurs based on the compound's boiling point and its interaction with the stationary phase. For a compound like this compound, a low to mid-polarity column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, would be a suitable choice. ifremer.fr
As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the molecule. For instance, fragmentation could occur at the benzylic position of the phenethyl group or involve the pyrrolidine-2-thione (B1333366) ring.
GC-MS is exceptionally useful for identifying and quantifying trace impurities. The high sensitivity of the mass spectrometer allows for the detection of by-products even at very low concentrations. Furthermore, the fragmentation patterns can provide structural information about unknown impurities, aiding in their identification. In some cases, derivatization of the analyte may be employed to improve its volatility and thermal stability for GC analysis. ifremer.fr
A potential GC-MS method for the analysis of this compound is outlined in the table below.
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 minRamp to 280 °C at 15 °C/minHold at 280 °C for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | 40-450 amu |
By employing these chromatographic techniques, a comprehensive profile of a this compound sample can be obtained, ensuring its purity and providing the means to separate it from any related chemical species.
Computational Chemistry and Theoretical Studies of 1 Phenethylpyrrolidine 2 Thione
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-phenethylpyrrolidine-2-thione, these methods can elucidate its electronic structure and provide insights into its stability and reactivity.
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to find the global minimum on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified.
The energetic landscape of the molecule can also be explored using DFT. This involves mapping out the energies of various conformers and the transition states that connect them. For this compound, this would reveal the energy barriers to rotation around the C-N bond connecting the phenethyl group to the pyrrolidine (B122466) ring and the puckering of the five-membered ring. Studies on related N-substituted pyrrolidines have shown that the energy differences between conformers can be small, often within a few kcal/mol. researchgate.net
Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrrolidine-2-thione (B1333366) Ring (Based on Analogous Structures)
| Parameter | Predicted Value |
| C=S Bond Length | ~1.68 Å |
| C-N Bond Length (in ring) | ~1.35 Å |
| N-C (phenethyl) Bond Length | ~1.47 Å |
| C-C-N Bond Angle | ~112° |
| C-S-C Bond Angle | ~125° |
Note: These values are illustrative and would be precisely determined through specific DFT calculations on this compound.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can provide highly accurate electronic properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, are often used to refine the understanding of electron correlation effects. For this compound, these methods could be employed to calculate properties such as the dipole moment, polarizability, and electron density distribution with high precision. Such calculations on related heterocyclic systems have been crucial in validating experimental findings and providing deeper insights into their electronic nature. worldscientific.com
Conformational Analysis and Energy Minimization Studies of this compound
The flexibility of the pyrrolidine ring and the rotational freedom of the phenethyl group mean that this compound can exist in multiple conformations. A thorough conformational analysis would involve systematically exploring the potential energy surface to identify all stable conformers. This is often achieved through a combination of molecular mechanics force fields for an initial broad search, followed by DFT optimization of the low-energy conformers.
For the pyrrolidine ring, the primary modes of puckering are the "envelope" and "twist" conformations. The N-phenethyl substituent will have preferred orientations relative to the ring. A study on N-substituted piperidines and pyrrolidines highlighted the importance of weak hydrogen bonding in stabilizing certain conformers, a factor that would also be relevant for this compound. researchgate.net The relative energies of these conformers, calculated by DFT, would allow for the determination of their populations at a given temperature using Boltzmann statistics.
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the adjacent π-system of the thioamide group, indicating that this is the most likely site for electrophilic attack. The LUMO, conversely, would likely be distributed over the C=S bond and the aromatic ring, suggesting these are potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Conceptual)
| Property | Predicted Characteristic | Implication |
| HOMO Energy | Relatively high | Good electron donor |
| LUMO Energy | Relatively low | Potential electron acceptor |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |
| HOMO Localization | Sulfur and thioamide group | Site of electrophilic attack |
| LUMO Localization | C=S bond and phenyl ring | Sites of nucleophilic attack |
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, including its conformational changes and interactions with its environment. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule and any surrounding solvent molecules.
Such simulations would reveal the flexibility of the pyrrolidine ring and the phenethyl side chain, showing how they move and interconvert between different conformations. Furthermore, by including explicit solvent molecules (e.g., water, methanol, or acetonitrile), MD simulations can elucidate the nature of solute-solvent interactions. Studies on pyrrolidine in solvent mixtures have shown that strong hydrogen bonding with protic solvents can significantly influence its nucleophilicity. rsc.orgrsc.org For this compound, MD simulations could predict how the solvent shell forms around the polar thioamide group and the nonpolar phenethyl group, which in turn would affect its solubility and reactivity in different media.
In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound, especially when experimental data is scarce.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using DFT methods, often with good accuracy. These calculations involve determining the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. For this compound, predicted NMR spectra would help in the assignment of experimental signals and could be used to distinguish between different conformers, as the chemical shifts are sensitive to the local electronic environment. researchgate.net
IR Spectroscopy: The vibrational frequencies of a molecule can be computed from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the peaks in an infrared (IR) spectrum. For this compound, the calculated IR spectrum would show characteristic peaks for the C=S stretch, C-N vibrations, and the various vibrations of the aromatic ring and the pyrrolidine core.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions, likely involving the thioamide chromophore and the aromatic ring.
Table 3: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Predicted Feature | Corresponding Functional Group |
| ¹³C NMR | ~200-210 ppm | C=S (thione) |
| ¹H NMR | ~7.2-7.4 ppm | Phenyl protons |
| IR | ~1100-1300 cm⁻¹ | C=S stretch |
| UV-Vis | ~250-290 nm | π→π* transition (thioamide) |
Computational Modeling of Reaction Pathways and Transition State Geometries
Computational chemistry provides powerful tools for elucidating the intricate details of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. sumitomo-chem.co.jp For a molecule like this compound, computational modeling can map out potential reaction pathways, identify transient intermediates, and characterize the high-energy transition states that connect them. This theoretical approach is crucial for understanding reaction mechanisms, predicting product formation, and guiding the design of new synthetic routes. mit.edunih.gov
The investigation of a reaction mechanism using computational methods typically begins with the application of Density Functional Theory (DFT), a robust method in quantum chemistry that offers a good balance between accuracy and computational cost for molecules of this size. sumitomo-chem.co.jpmdpi.com Researchers can build a computational model of a proposed reaction, such as the synthesis or degradation of this compound, and calculate the potential energy surface for the transformation.
The process involves several key steps:
Locating Stationary Points: The structures of reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations. These correspond to minima on the potential energy surface.
Identifying Transition States: A transition state (TS) represents the highest energy point along the lowest energy path between a reactant and a product (or intermediate). Sophisticated algorithms are used to locate these saddle points on the potential energy surface. The successful location of a TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Calculating Reaction Pathways: Once transition states are identified, an Intrinsic Reaction Coordinate (IRC) calculation is often performed. This traces the path from the transition state downhill to the connected reactant and product, confirming that the located TS indeed connects the desired species.
The primary output of these calculations is the change in Gibbs free energy (ΔG) between the reactants and the transition state, known as the activation energy (ΔG‡). A lower activation energy implies a faster reaction rate. sumitomo-chem.co.jp By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
For instance, in reactions involving related thiocarbonyl compounds, computational studies have been used to distinguish between different mechanistic possibilities, such as concerted versus stepwise cycloadditions or the pathways of thiocarbonyl ylide formation and subsequent reactions. uzh.ch Similarly, for the synthesis of heterocyclic systems like pyrrolidines, DFT calculations have been employed to understand the role of catalysts and the origins of stereoselectivity by modeling the transition states of competing reaction channels. mdpi.com
Illustrative Data for a Hypothetical S-Alkylation Reaction:
| Species | Description | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| R | Reactants (this compound + CH₃I) | 0.00 | 0.00 |
| TS1 | Transition State for S-alkylation | +18.5 | +20.2 |
| P | Products (S-methylated salt) | -5.7 | -4.1 |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
This illustrative table shows that the reaction is predicted to be exergonic (product is more stable than reactants) with a Gibbs free energy barrier of +20.2 kcal/mol.
Furthermore, computational analysis provides detailed geometric information about the transition state. This includes bond lengths and angles of the atoms directly involved in the bond-making and bond-breaking processes.
Illustrative Transition State Geometries for Hypothetical S-Alkylation:
| Parameter | Description | Value (Å or Degrees) |
| C=S Bond Length | Pyrrolidine-2-thione C=S bond | 1.75 Å |
| S···C Bond Length | Forming bond between Sulfur and Methyl Carbon | 2.10 Å |
| C-I Bond Length | Breaking bond in Methyl Iodide | 2.35 Å |
| C-S···C Angle | Angle of nucleophilic attack | 105.2° |
Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.
These geometric parameters are critical for a detailed understanding of the reaction mechanism. For example, the angle of nucleophilic attack can provide insights into the stereochemical outcome of a reaction. By applying these computational techniques, a comprehensive, atom-level understanding of the chemical reactivity of this compound can be achieved, guiding future experimental work in synthesis and applications. sumitomo-chem.co.jpchemrxiv.org
Structure Activity Relationship Sar Studies of 1 Phenethylpyrrolidine 2 Thione Derivatives in Biological Contexts in Vitro and in Silico
Investigation of Molecular Targets and Binding Interactions (e.g., enzyme inhibition, receptor binding)
The pyrrolidinethione scaffold and its derivatives have been the subject of investigations into their interactions with various biological targets, primarily focusing on enzyme inhibition and receptor binding. While specific studies on 1-phenethylpyrrolidine-2-thione are limited in publicly available research, the broader class of pyrrolidine (B122466) and thiocarbonyl-containing compounds provides insights into potential molecular targets.
Pyrrolidine derivatives have been explored as inhibitors of enzymes like α-mannosidase. nih.gov Virtual screening and QSAR analysis of (2R, 3R, 4S)-2-aminomethylpyrrolidine-3,4-diol and its functionalized derivatives have shown that key interactions with α-mannosidase I and II include hydrogen bonds, hydrophobic π-π stacking, and interactions with metal ions like calcium and zinc. nih.gov The presence of an aromatic ring, a feature of the N-phenethyl group, was found to be important for orienting the molecule within the hydrophobic cavity of the enzyme for π-π stacking interactions with aromatic amino acids. nih.gov
Furthermore, zwitterionic pyrrolidine-phosphonates have been designed as inhibitors of glycoside hydrolase-like phosphorylases, such as Streptomyces coelicolor (Sco) GlgEI-V279S, which is a model for the anti-tuberculosis target Mycobacterium tuberculosis (Mtb) GlgE. nih.gov These inhibitors were designed based on transition state considerations to expand the interaction network within the enzyme's active site. nih.gov
In the context of receptor binding, the N-phenethyl substituent is a well-studied moiety, particularly in the field of opioid receptor ligands. The presence of an N-phenethyl group on various opioid scaffolds, such as morphine and oxymorphone, has been shown to significantly enhance binding affinity and selectivity for the µ-opioid receptor (MOP). plos.orgnih.gov This enhancement is often attributed to increased lipophilicity and favorable interactions within a deep receptor binding pocket. plos.orgresearchgate.net For instance, substituting the N-methyl group with an N-phenethyl group in oxymorphone leads to a notable increase in analgesic potency. researchgate.net
The following table summarizes the key molecular targets and binding interactions observed for related compound classes.
| Compound Class | Molecular Target | Key Binding Interactions |
| Functionalized Pyrrolidine Derivatives | α-Mannosidase I & II | Hydrogen bonds, hydrophobic π-π stacking, metal ion interactions (Ca²⁺, Zn²⁺) nih.gov |
| Zwitterionic Pyrrolidine-Phosphonates | Glycoside Hydrolase-like Phosphorylases (e.g., Sco GlgEI-V279S) | Designed to expand interaction network in the active site nih.gov |
| N-Phenethyl Morphinans | µ-Opioid Receptor (MOP) | Enhanced affinity and selectivity, interactions within a deep binding pocket plos.orgnih.govresearchgate.net |
In Vitro Studies on Cellular Assays for Mechanistic Pathway Elucidation
In vitro cellular assays are crucial for understanding the mechanistic pathways through which compounds like this compound and its derivatives exert their biological effects. While direct studies on this specific compound are not widely reported, research on related structures provides a framework for potential mechanisms.
For example, in the context of opioid receptor signaling, N-phenethyl derivatives of morphine and oxymorphone have been shown to be potent stimulators of G protein coupling and intracellular calcium release through the MOP receptor. nih.gov This indicates a mechanism involving the activation of G protein-coupled receptor (GPCR) signaling cascades.
Furthermore, studies on other heterocyclic compounds provide insights into how cellular pathways can be modulated. For instance, certain thieno[2,3-b]pyridine (B153569) derivatives have been shown to decrease the expression of the FOXM1 transcription factor in triple-negative breast cancer cell lines. nih.gov This suggests a potential mechanism of action involving the regulation of gene expression.
Cellular assays are also employed to assess the antiproliferative activity of compounds. The MTT assay, for example, is used to determine the half-maximal inhibitory concentration (IC50) of a compound, providing a measure of its potency in inhibiting cell growth. nih.gov
| Assay Type | Purpose | Example Finding for Related Compounds |
| G Protein Coupling Assay | Measures activation of G protein-coupled receptors. | N-phenethyl morphinans potently stimulate G protein coupling via the MOP receptor. nih.gov |
| Intracellular Calcium Release Assay | Detects changes in intracellular calcium levels, a common second messenger. | N-phenethyl morphinans induce intracellular calcium release through the MOP receptor. nih.gov |
| Western Blotting | Detects and quantifies specific proteins to assess changes in expression levels. | Thieno[2,3-b]pyridine derivatives decreased FOXM1 expression in breast cancer cells. nih.gov |
| MTT Assay | Measures cell viability and proliferation to determine antiproliferative activity (IC50). | IC50 values for thieno[2,3-b]pyridine derivatives were determined in breast cancer cells. nih.gov |
Rational Design and Synthesis of Analogues for SAR Probing
The rational design and synthesis of analogues are fundamental to establishing structure-activity relationships (SAR). This process involves systematically modifying the chemical structure of a lead compound, such as this compound, to understand how different functional groups and structural features influence its biological activity.
A common strategy involves modifying key substituents. For instance, in the fentanyl series of compounds, the 1-(2-arylethyl) moiety, which is structurally related to the N-phenethyl group, has been a target for modification. nih.gov The synthesis of analogues with different substituents on the aryl ring allows for the exploration of electronic and steric effects on activity. nih.gov
The synthesis of such analogues often involves multi-step reaction sequences. For example, the synthesis of 3-anilinopyrrolidine derivatives, which share a pyrrolidine core, has been achieved through the nucleophilic replacement of a leaving group on the pyrrolidine ring with aniline, followed by acylation. nih.gov
In another example, the synthesis of novel phenethylthiazolylthiourea (PETT) derivatives as HIV reverse transcriptase inhibitors was guided by the structure of the non-nucleoside inhibitor (NNI) binding pocket. nih.gov This structure-based design approach led to the synthesis of derivatives with specific substitutions on the phenyl ring that were predicted to have enhanced activity. nih.gov
The synthesis of triazolopyrimidine anticancer agents also demonstrates a clear SAR, where specific substitutions at different positions on the heterocyclic core and the phenyl ring are required for optimal potency. nih.gov
Application of Ligand-Based and Structure-Based Drug Design Principles to Pyrrolidinethione Scaffolds
Drug design strategies can be broadly categorized into ligand-based and structure-based approaches, both of which are applicable to the development of new therapeutics based on the pyrrolidinethione scaffold.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. biosolveit.de This approach relies on the knowledge of molecules that are known to bind to the target. By comparing the properties of these active ligands, a pharmacophore model can be developed, which represents the key chemical features required for biological activity. sygnaturediscovery.com Techniques like scaffold hopping can then be used to identify novel chemical scaffolds that retain these key features, potentially leading to new intellectual property and improved drug-like properties. sygnaturediscovery.combiosolveit.de
Structure-Based Drug Design (SBDD) , on the other hand, utilizes the known three-dimensional structure of the biological target, often obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.govmeilerlab.org This allows for the rational design of ligands that can fit into the target's binding site with high affinity and selectivity. meilerlab.org Molecular docking simulations can be used to predict the binding mode and affinity of potential ligands, guiding the synthesis of the most promising candidates. nih.gov SBDD can also be used for scaffold hopping, where a portion of a known ligand is replaced with a new chemical moiety that fits the three-dimensional criteria of the binding site. biosolveit.de
For pyrrolidinethione scaffolds, a combination of both approaches could be highly effective. LBDD could be used to identify initial lead compounds by screening for molecules with similar properties to known active compounds. Once a promising lead is identified and its biological target is determined, SBDD can be used to optimize its structure for improved potency and selectivity.
Computational Approaches to SAR (e.g., QSAR, Molecular Docking)
Computational methods are invaluable tools in modern drug discovery for elucidating structure-activity relationships (SAR).
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov 2D- and 3D-QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. sygnaturediscovery.comnih.gov These models are built using a training set of compounds with known activities and are then validated using a test set. imist.ma For instance, QSAR studies on pyrrolidine derivatives as α-mannosidase inhibitors have highlighted the importance of polar properties on the van der Waals surface and the presence of aromatic rings for activity. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a key component of structure-based drug design. Docking simulations can provide insights into the binding mode of a ligand, identify key interactions with the receptor, and estimate the binding affinity. nih.gov For example, molecular docking studies of thieno[2,3-b]pyridine derivatives in the FOXM1 DNA-binding site suggested a key role for specific amino acid residues in the binding interaction. nih.gov Similarly, docking and molecular dynamics simulations of N-phenethyl substituted morphinans with the µ-opioid receptor have helped to rationalize their pharmacological profiles by identifying specific receptor-ligand interactions. nih.gov
The following table summarizes the application of these computational methods to related compound classes.
| Computational Method | Application | Example Finding for Related Compounds |
| QSAR | Predict biological activity based on chemical structure. | For pyrrolidine derivatives, polar properties and aromatic rings were found to be important for α-mannosidase inhibition. nih.gov |
| Molecular Docking | Predict the binding mode and affinity of a ligand to its target receptor. | Identified key amino acid residues in the FOXM1 binding site for thieno[2,3-b]pyridine derivatives. nih.gov |
| Molecular Dynamics Simulations | Simulate the movement of atoms and molecules to understand the dynamic nature of ligand-receptor interactions. | Revealed differences in interaction patterns between N-methyl and N-phenethyl morphinans with the µ-opioid receptor. nih.gov |
Biological Implications of the Thiocarbonyl Group and N-Phenethyl Substituent in Related Systems
The thiocarbonyl group (C=S) is a bioisostere of the carbonyl group (C=O) and its incorporation into a molecule can significantly alter its chemical and biological properties. The replacement of an oxygen atom with a sulfur atom is a common strategy in medicinal chemistry to modulate the properties of a molecule of interest. mdpi.com Thiocarbonyl compounds have been reported to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. tandfonline.com The thiocarbonyl group can act as a versatile ligand, coordinating with metal ions, which can be important for biological activity. tandfonline.com In some cases, the thiocarbonyl group itself is essential for the observed biological effects. epa.gov For example, the thiocarbonyl scaffold in certain thiocoumarin derivatives provides them with unique optical properties that are useful for sensing applications. mdpi.com
The N-phenethyl substituent is a key pharmacophoric feature in many biologically active compounds, particularly in the realm of opioid receptor ligands. The addition of a phenethyl group to the nitrogen atom of various morphinan (B1239233) scaffolds has been shown to enhance affinity and agonist potency at the µ-opioid receptor. plos.orgnih.gov This is often attributed to the ability of the phenethyl group to access a deeper binding pocket within the receptor, leading to stronger and more favorable interactions. researchgate.net In some cases, the N-phenethyl substitution can even alter the receptor selectivity profile of a ligand, converting a selective µ-opioid receptor ligand into a dual µ/δ-opioid receptor agonist. nih.gov This highlights the profound impact that this substituent can have on the pharmacological properties of a molecule.
| Structural Feature | Biological Implication | Example |
| Thiocarbonyl Group (C=S) | Can impart a wide range of biological activities (e.g., antimicrobial, anticancer). tandfonline.com Can act as a metal-coordinating ligand. tandfonline.com | Thiocoumarin derivatives with a thiocarbonyl group exhibit unique optical properties for sensing. mdpi.com |
| N-Phenethyl Substituent | Often enhances binding affinity and potency at the µ-opioid receptor. plos.orgnih.gov Can alter receptor selectivity. nih.gov | N-phenethyl substitution in oxymorphone significantly increases its analgesic potency. researchgate.net |
Emerging Research Horizons: A Prospective on this compound
While the specific compound this compound is not extensively documented in current scientific literature, its structural motifs—a pyrrolidine ring, a phenethyl group, and a thione functional group—suggest a rich potential for future research and application across various chemical disciplines. This article explores the prospective research directions and future outlook for this compound, based on established principles and analogous chemical systems.
Q & A
Q. How can researchers design a robust protocol for scaling up this compound synthesis without compromising yield?
- Methodological Answer : Conduct kinetic studies to identify rate-limiting steps (e.g., thiourea cyclization). Use flow chemistry for improved heat transfer and automate reagent addition via syringe pumps. Validate scalability with pilot batches (≥100 g) and compare yields to small-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
